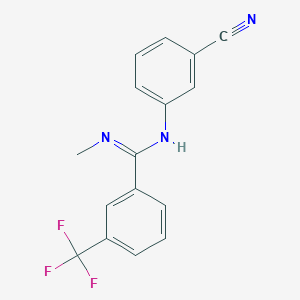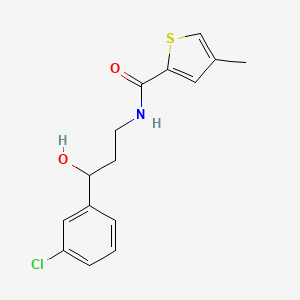
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide, commonly known as CMPT, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH leads to an increase in endocannabinoid levels, which can have a variety of physiological and biochemical effects.
Aplicaciones Científicas De Investigación
Synthesis and Properties
The synthesis and characterization of acylthioureas, including compounds related to the target molecule, have been reported. These compounds have shown interaction with bacterial cells, demonstrating significant anti-pathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Another study synthesized a series of compounds, including those related to the target molecule, with potential antimicrobial activities. These compounds were tested against various bacterial and fungal species, indicating their utility in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Research on the structural analysis of N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and its derivatives revealed extensive intramolecular hydrogen bonds. These studies provide insight into the molecular stability and potential reactivity of such compounds, laying groundwork for further chemical applications (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).
Potential Biological Applications
- A study on the synthesis of some new tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives, similar in structural motif to the target molecule, demonstrated significant antimicrobial activities. This research suggests the potential of these compounds in developing treatments for microbial infections (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).
Propiedades
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-10-7-14(20-9-10)15(19)17-6-5-13(18)11-3-2-4-12(16)8-11/h2-4,7-9,13,18H,5-6H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXACLFFHZZZFMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

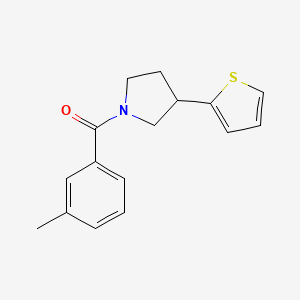
![Ethanediamide, N1-[1,1'-biphenyl]-2-yl-N2-(phenylmethyl)-](/img/structure/B2372207.png)
![2-(4-(Benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2372212.png)
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide](/img/structure/B2372213.png)
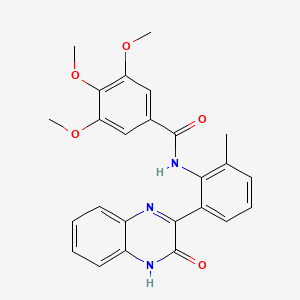
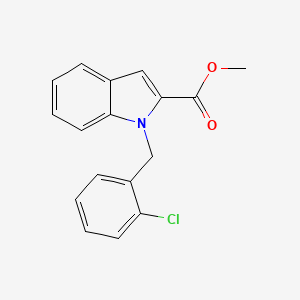
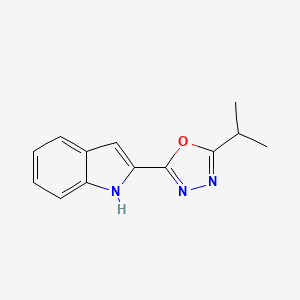
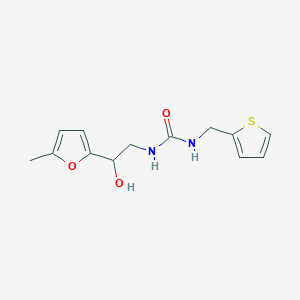
![(3-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2372221.png)
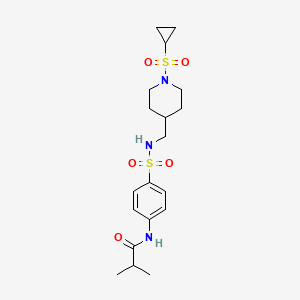
![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2372225.png)
![N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2372226.png)
